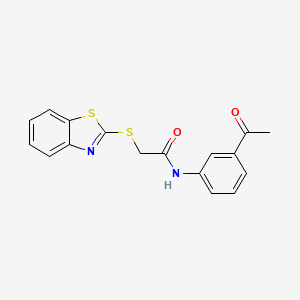![molecular formula C19H9BrCl2N4O B14949521 (2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a brominated imidazopyridine core, a dichlorophenyl-substituted furan ring, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the bromination of imidazopyridine, followed by the introduction of the dichlorophenyl-substituted furan ring through a series of coupling reactions. The final step involves the addition of the cyano group under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and safety.
化学反応の分析
Types of Reactions
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atom in the imidazopyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The brominated imidazopyridine core and the dichlorophenyl-substituted furan ring allow the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A closely related compound with a similar structure but lacking the (E)-configuration.
1-(6-CHLORO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A compound where the bromine atom is replaced with chlorine, leading to different chemical properties.
Uniqueness
The uniqueness of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE lies in its specific configuration and the presence of both bromine and cyano groups
特性
分子式 |
C19H9BrCl2N4O |
|---|---|
分子量 |
460.1 g/mol |
IUPAC名 |
(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H9BrCl2N4O/c20-12-7-16-19(24-9-12)26-18(25-16)11(8-23)5-13-2-4-17(27-13)10-1-3-14(21)15(22)6-10/h1-7,9H,(H,24,25,26)/b11-5+ |
InChIキー |
WAQKFVIQEJVSIF-VZUCSPMQSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
